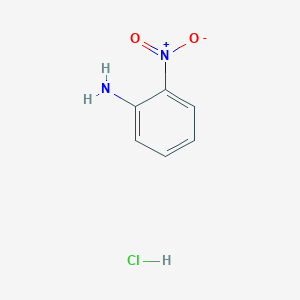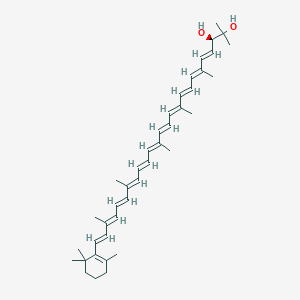
Plectaniaxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plectaniaxanthin is a carotenoid pigment that is found in various natural sources, including fungi, algae, and bacteria. It is known for its antioxidant properties and has been the subject of extensive scientific research in recent years. In
Aplicaciones Científicas De Investigación
Plectaniaxanthin in Cryptococcus Laurentii
Plectaniaxanthin, isolated from the mushroom Plectania coccinea, has been found in Cryptococcus laurentii, an asporogenous yeast. Its identity was established through various spectroscopic methods and chemical reactions, indicating its widespread occurrence in nature (Bae, Lee, Yokoyama, Boettger & Chichester, 1971).
Synthesis of Plectaniaxanthin
The synthesis of optically active Plectaniaxanthin has been achieved, confirming its (R)-chirality. This research is significant for understanding the compound's structure and potential applications in various fields (Dumont & Pfander, 1984).
Stress Response in Red Yeast
In the red yeast Dioszegia, Plectaniaxanthin biosynthesis serves as a stress response. Under oxidative stress conditions, production of Plectaniaxanthin increased significantly, implying a role in antioxidant defense mechanisms. This discovery opens avenues for exploring its role in stress tolerance in microorganisms (Madhour, Anke, Mucci, Davoli & Weber, 2005).
Chirality of Plectaniaxanthin
The chirality of Plectaniaxanthin, a vic. glycol carotenoid, was determined to be 2′R. This understanding is crucial for its potential application in stereochemistry and related scientific fields (Røonneberg, Borch, Buchecker, Arpin & Liaaen-Jensen, 1982).
Carotenoid Analysis in Plectania Coccinea
Studies on the carotenoid of Plectania coccinea revealed that it is dehydro-2′-plectaniaxanthin linoleate. This was confirmed through mass spectral studies, providing insights into the chemical composition of carotenoids in fungi (Vacheron, Michel, Guilluy & Arpin, 1969).
Propiedades
Número CAS |
16795-87-2 |
|---|---|
Nombre del producto |
Plectaniaxanthin |
Fórmula molecular |
C40H56O2 |
Peso molecular |
568.9 g/mol |
Nombre IUPAC |
(3R,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaene-2,3-diol |
InChI |
InChI=1S/C40H56O2/c1-31(19-13-21-33(3)22-15-24-35(5)27-29-38(41)40(9,10)42)17-11-12-18-32(2)20-14-23-34(4)26-28-37-36(6)25-16-30-39(37,7)8/h11-15,17-24,26-29,38,41-42H,16,25,30H2,1-10H3/b12-11+,19-13+,20-14+,22-15+,28-26+,29-27+,31-17+,32-18+,33-21+,34-23+,35-24+/t38-/m1/s1 |
Clave InChI |
OMJAWWPQNWDDBQ-MKDDNQRQSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H](C(C)(C)O)O)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



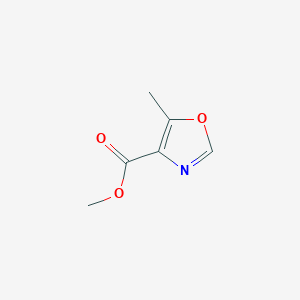
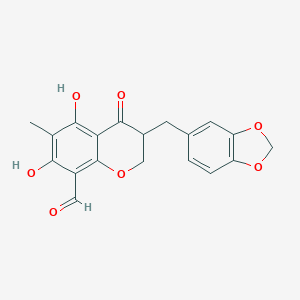
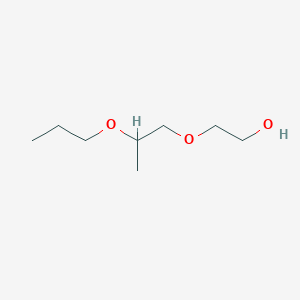
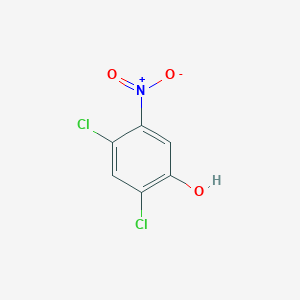
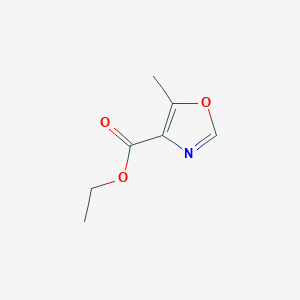
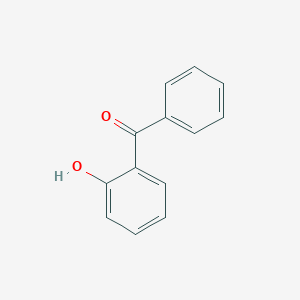
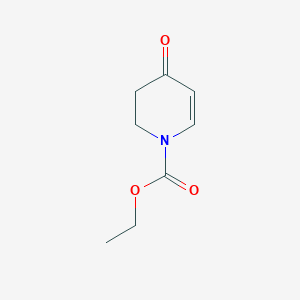
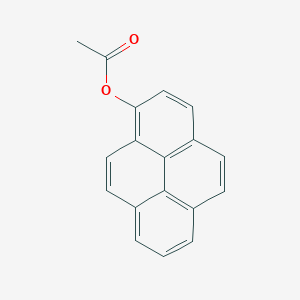
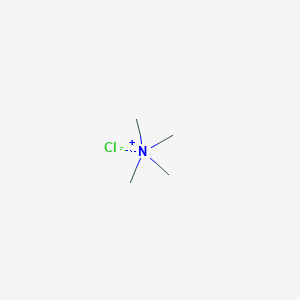
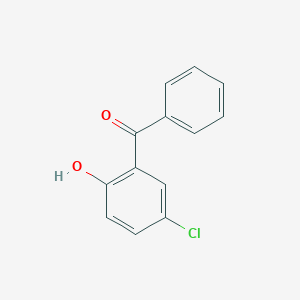
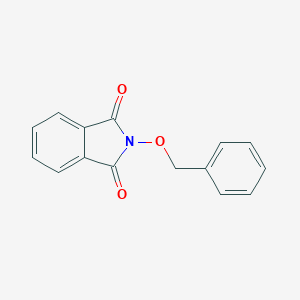

![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
